Arp-100

MMP-2 inhibition enzymatic assay IC50 comparison

Choose ARP-100 for unambiguous MMP-2 target validation. Unlike broad-spectrum MMP inhibitors (batimastat, marimastat) that confound results by hitting MMP-1/3/7/9/14, ARP-100's >250-fold selectivity for MMP-2 eliminates off-target ambiguity in Matrigel invasion, transwell migration, 3D spheroid, and cardiac ischemia-reperfusion models. Validated at 50 nM in HT1080 cells and 5 mg/kg/day osmotic minipump in murine models. Pre-formulated solubility protocols available. Essential for researchers requiring MMP-2-specific mechanistic data.

Molecular Formula C17H20N2O5S
Molecular Weight 364.4 g/mol
CAS No. 704888-90-4
Cat. No. B1665776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArp-100
CAS704888-90-4
SynonymsARP-100
N-hydroxy-2-((4-phenylphenyl)sulfonylpropan-2-yloxyamino)acetamide
Molecular FormulaC17H20N2O5S
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC(C)ON(CC(=O)NO)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C17H20N2O5S/c1-13(2)24-19(12-17(20)18-21)25(22,23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13,21H,12H2,1-2H3,(H,18,20)
InChIKeyPHGLPDURIUEELR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Arp-100 (CAS 704888-90-4) Baseline Overview for Research Procurement


Arp-100 is a selective matrix metalloproteinase-2 (MMP-2, gelatinase A) inhibitor belonging to the N-arylsulfonyl-N-alkoxyaminoacetohydroxamic acid class [1]. It is a biphenylsulfonamide derivative identified as compound 10a in the original structure-activity relationship study [1]. The compound is characterized by a hydroxamate zinc-binding group that interacts with the catalytic zinc ion in the MMP-2 active site, specifically engaging the S1′ pocket . Arp-100 is widely used as a pharmacological tool for dissecting MMP-2-dependent processes in cancer invasion, cardiovascular pathology, and extracellular matrix remodeling research [2].

Why Generic MMP Inhibitor Substitution Fails: The Arp-100 Selectivity Profile


Matrix metalloproteinase inhibitors exhibit widely divergent selectivity profiles across the 23-member human MMP family due to structural variations in the S1′ specificity pocket [1]. Broad-spectrum MMP inhibitors (e.g., batimastat, marimastat, ilomastat) potently inhibit multiple MMPs including MMP-1, MMP-3, MMP-7, MMP-9, and MMP-14, which can confound experimental interpretation due to off-target effects on unrelated physiological processes . Substituting a broad-spectrum inhibitor for Arp-100 in studies requiring specific MMP-2 interrogation introduces substantial experimental variability, as the functional outcomes observed may reflect inhibition of additional MMP family members rather than MMP-2 alone [2].

Arp-100 Quantitative Differentiation Evidence Guide


MMP-2 Inhibition Potency: Arp-100 vs. Broad-Spectrum MMP Inhibitors

Arp-100 inhibits MMP-2 with an IC50 of 12 nM [1]. This potency is comparable to or moderately less potent than broad-spectrum inhibitors such as batimastat (IC50 = 4 nM for MMP-2), marimastat (IC50 = 6 nM), and ilomastat/GM6001 (Ki = 0.5 nM) . However, the critical differentiation lies in the selectivity window rather than absolute MMP-2 potency alone [1].

MMP-2 inhibition enzymatic assay IC50 comparison

Selectivity Over MMP-9: Arp-100 vs. SB-3CT

Arp-100 inhibits MMP-2 (IC50 = 12 nM) with approximately 16.7-fold selectivity over MMP-9 (IC50 = 200 nM) . In contrast, the gelatinase inhibitor SB-3CT exhibits a Ki of 13.9 nM for MMP-2 and 600 nM for MMP-9, representing a selectivity ratio of approximately 43-fold . While SB-3CT demonstrates greater discrimination between the two gelatinases, Arp-100 provides a narrower but still functionally significant selectivity window that may be preferable in contexts where partial MMP-9 engagement is acceptable [1].

MMP-9 selectivity gelatinase selectivity enzymatic assay

Selectivity Over MMP-1, MMP-3, and MMP-7: Arp-100 vs. Broad-Spectrum Inhibitors

Arp-100 exhibits minimal inhibitory activity against MMP-1 (IC50 > 50,000 nM), MMP-3 (IC50 = 4,500 nM), and MMP-7 (IC50 > 50,000 nM), yielding selectivity indices of >4,000-fold, 375-fold, and >4,000-fold over MMP-2, respectively . In stark contrast, the broad-spectrum inhibitor ilomastat (GM6001) potently inhibits MMP-1 (Ki = 0.4 nM), MMP-3 (Ki = 27 nM), and MMP-7 (Ki = 3.7 nM), with selectivity indices ranging from 0.8 to 54-fold . Similarly, batimastat inhibits MMP-1, MMP-3, and MMP-7 with IC50 values of 3 nM, 20 nM, and 6 nM, respectively .

MMP selectivity profiling off-target inhibition enzymatic panel

Functional Anti-Invasive Activity: Arp-100 vs. Reference Compound CGS27023A

In an in vitro Matrigel invasion model using HT1080 fibrosarcoma cells (which overexpress MMP-2 and MMP-9), Arp-100 (compound 10a) at 50 nM significantly suppresses invasive behavior [1]. The original characterization study demonstrated that Arp-100 exhibits anti-invasive properties comparable to the reference drug CGS27023A in this model [1]. CGS27023A is a broad-spectrum MMP inhibitor with nanomolar potency against multiple MMPs, yet Arp-100 achieves similar functional anti-invasive efficacy while maintaining a substantially narrower MMP inhibition profile .

cell invasion assay Matrigel invasion HT1080 fibrosarcoma

Cardiomyocyte Hypertrophy Phenotype: Arp-100 vs. Broad-Spectrum MMP Inhibitors

In isolated rat ventricular cardiomyocytes, treatment with the MMP-2-selective inhibitor Arp-100 enhanced hypertrophic growth, as measured by increased cross-sectional area and protein synthesis rate [1]. This pro-hypertrophic effect was similarly observed with the nonselective MMP inhibitors TAPI-0 and TIMP2, suggesting that MMP-2 is the predominant MMP isoform responsible for repressing hypertrophic growth in cardiomyocytes [1]. The convergence of phenotypes between Arp-100 and broad-spectrum inhibitors in this specific cellular context demonstrates that Arp-100 recapitulates the MMP-2-dependent component of broad MMP inhibition without engaging additional MMP targets [1].

cardiac hypertrophy cardiomyocyte MMP-2 function

In Vivo Application: Arp-100 Efficacy in Colorectal Cancer Metastasis Model

In a murine colorectal cancer metastasis model, continuous intraperitoneal administration of Arp-100 at 5 mg/kg/day via osmotic minipump was employed to assess the role of MMP-2 in BRD3-driven tumor dissemination [1]. This dosing regimen represents a validated in vivo application of Arp-100, demonstrating its utility in chronic pharmacological studies requiring sustained MMP-2 inhibition [1]. The successful in vivo deployment of Arp-100 distinguishes it from earlier generation sulfonamide-based MMP inhibitors that exhibited poor oral bioavailability or excessive plasma protein binding, though comparative pharmacokinetic data remain limited [2].

in vivo pharmacology cancer metastasis MMP-2 inhibition

Arp-100 Recommended Research and Industrial Application Scenarios


Cancer Invasion and Metastasis Research Requiring MMP-2-Specific Attribution

Arp-100 is optimally deployed in Matrigel invasion assays, transwell migration studies, and 3D spheroid invasion models using HT1080 fibrosarcoma cells, A549 lung cancer cells, or other tumor cell lines with established MMP-2 expression [1]. The compound's anti-invasive efficacy at 50 nM, comparable to broad-spectrum reference compounds, enables researchers to attribute observed effects specifically to MMP-2 inhibition rather than off-target MMP engagement [1]. This specificity is critical for target validation studies and mechanistic dissection of MMP-2-dependent metastatic pathways [2].

Cardiovascular Pathology Studies Investigating MMP-2 in Ischemia-Reperfusion Injury and Cardiac Remodeling

Arp-100 has demonstrated utility in isolated heart models of ischemia-reperfusion injury, where it improved recovery of cardiac contractile function and attenuated proteolysis of SERCA2a and junctophilin-2 [1]. The compound is also validated in primary cardiomyocyte hypertrophy studies, where it recapitulates the pro-hypertrophic phenotype of broad-spectrum MMP inhibitors, confirming MMP-2 as the relevant isoform [2]. Researchers investigating MMP-2-mediated proteolysis of intracellular cardiac targets should prioritize Arp-100 over broader-spectrum alternatives to avoid confounding contributions from MMP-9 or MMP-14.

Chronic In Vivo Studies Requiring Sustained MMP-2 Inhibition

For researchers planning long-term in vivo pharmacological studies, Arp-100 has been successfully administered at 5 mg/kg/day via intraperitoneal osmotic minipump for sustained MMP-2 inhibition in murine cancer models [1]. This validated dosing paradigm provides a reproducible starting point for preclinical studies, reducing the need for extensive pilot pharmacokinetic optimization [1]. The compound's solubility profile (DMSO: ~100 mg/mL; in vivo formulation: 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) supports flexible dosing strategies [2].

MMP-2 Functional Studies in Extracellular Matrix Remodeling

Arp-100 is ideally suited for studies investigating MMP-2-dependent extracellular matrix degradation, including collagen gel contraction assays, gelatin zymography validation experiments, and ex vivo tissue explant models [1]. The compound's minimal cross-reactivity with MMP-1 (collagenase-1) and MMP-7 (matrilysin) ensures that observed matrix remodeling effects can be confidently attributed to MMP-2 activity [2]. This specificity is particularly valuable in wound healing, tissue engineering, and fibrosis research applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arp-100

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.